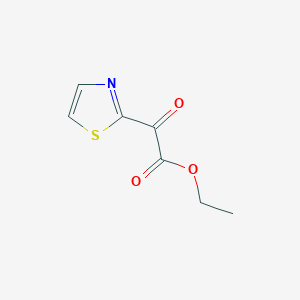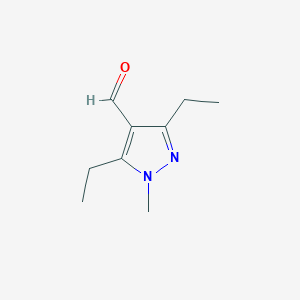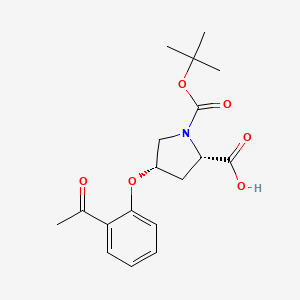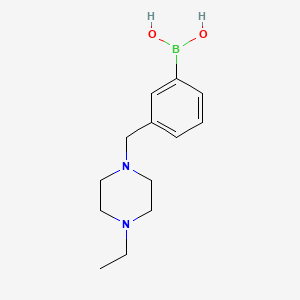![molecular formula C11H20Cl2N2 B1395721 [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride CAS No. 1202890-08-1](/img/structure/B1395721.png)
[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride
概要
説明
[4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride: is a chemical compound that belongs to the family of benzylamines. It is a white crystalline powder that is soluble in water and has a molecular weight of 267.2 g/mol. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride typically involves the reaction of benzyl chloride with dimethylamine, followed by the introduction of an aminoethyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of reaction parameters such as temperature, pressure, and pH to optimize the production efficiency and purity of the compound.
化学反応の分析
Types of Reactions:
Oxidation: [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions where the aminoethyl or benzyl groups are replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Various halides or nucleophiles; often requires a catalyst or specific reaction conditions.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzylamine derivatives.
科学的研究の応用
Chemistry:
- Used as a reagent in organic synthesis for the preparation of various benzylamine derivatives.
- Acts as a catalyst in certain chemical reactions due to its unique structure.
Biology:
- Studied for its potential role in neurotransmitter modulation and receptor binding studies.
- Used in the synthesis of biologically active molecules for research purposes.
Medicine:
- Investigated for its potential therapeutic applications in treating neurological disorders.
- Used in the development of novel drug candidates due to its ability to interact with specific molecular targets.
Industry:
- Employed in the production of specialty chemicals and intermediates.
- Used in the formulation of certain industrial products requiring specific amine functionalities.
作用機序
The mechanism of action of [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride involves its interaction with molecular targets such as receptors or enzymes. The compound can bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include neurotransmitter signaling, enzyme inhibition, or receptor activation, depending on the specific application and context of use.
類似化合物との比較
Benzylamine: A simpler analogue with a single amine group attached to the benzyl ring.
N,N-Dimethylbenzylamine: Similar structure but lacks the aminoethyl group.
Phenethylamine: Contains an ethylamine group attached to a phenyl ring, similar to the aminoethyl group in [4-(2-Aminoethyl)benzyl]dimethylamine dihydrochloride.
Uniqueness:
- The presence of both aminoethyl and dimethylamine groups in this compound provides unique chemical properties and reactivity.
- Its ability to participate in a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for scientific research and industrial use.
特性
IUPAC Name |
2-[4-[(dimethylamino)methyl]phenyl]ethanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2.2ClH/c1-13(2)9-11-5-3-10(4-6-11)7-8-12;;/h3-6H,7-9,12H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILHXMRSIZLZITJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)CCN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2,3-Dihydroimidazo[1,2-a]pyridin-5(1H)-one](/img/structure/B1395638.png)

![Ethyl 8-allyl-5-hydroxy-2-(methylthio)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395641.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)







![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)


